5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a phenyl group that is further substituted with formyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde can be used as a probe or inhibitor in studying biological pathways. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism by which 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparaison Avec Des Composés Similaires
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: This compound is structurally similar but lacks the pyridine ring, making it less reactive in certain chemical reactions.
5,5'-bis(4-formylphenyl)-1,1'-biphenyl-2,2'-dicarbaldehyde: This compound has a similar structure but features a biphenyl core instead of a pyridine ring.
Uniqueness: 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde stands out due to its pyridine ring, which imparts unique chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C26H17NO3 |
---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-5-20(6-2-18)23-11-24(21-7-3-19(16-29)4-8-21)13-25(12-23)22-9-10-26(17-30)27-14-22/h1-17H |
Clé InChI |
SRUNNSVMQZTAFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.